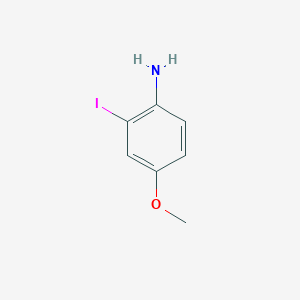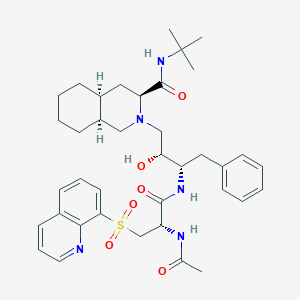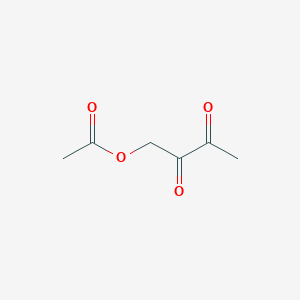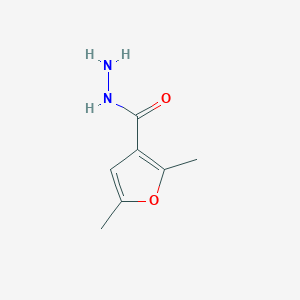
2,5-Dimethylfuran-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- CC-90011, chemically known as ®-2-(4-amino-7-fluoroquinolin-3-yl)acetic acid, is an acetic acid derivative.
- It functions by inhibiting specific signaling pathways, thereby blocking tumor cell growth and proliferation. Its potential antitumor activity makes it an interesting compound for further investigation.
Scientific Research Applications
- CC-90011 has been studied extensively for its potential applications in various fields:
Chemistry: As an inhibitor of lysine-specific demethylase-1 (LSD1), it impacts epigenetic regulation.
Biology: Its effects on cellular differentiation markers have been investigated.
Medicine: CC-90011 shows promise in treating acute myeloid leukemia (AML) and small cell lung cancer (SCLC).
Mechanism of Action
- CC-90011 exerts its effects by inhibiting LSD1.
- Molecular targets and pathways involved in its action are still being explored.
Safety and Hazards
The safety information for 2,5-Dimethylfuran-3-carbohydrazide includes several hazard statements such as H302, H312, H315, H319, H332, H335, indicating potential hazards upon exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Preparation Methods
- CC-90011 can be synthesized using organic synthetic methods.
- Unfortunately, specific synthetic routes and reaction conditions are not readily available in the literature.
Chemical Reactions Analysis
- CC-90011 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed from these reactions are not explicitly documented.
Comparison with Similar Compounds
- CC-90011 belongs to a class of reversible LSD1 inhibitors.
- Other similar compounds include SP-2577, which is also in clinical trials for solid tumors .
properties
IUPAC Name |
2,5-dimethylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-3-6(5(2)11-4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBKLMAOOHWVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24825026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

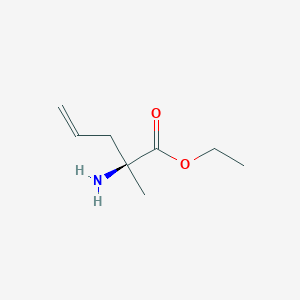

![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
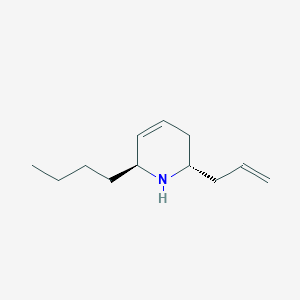
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)


